

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-methylenecyclobutanecarboxylate

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Compound of Interest

Compound Name: *Methyl 3-methylenecyclobutanecarboxylate*

Cat. No.: *B107114*

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Introduction

Methyl 3-methylenecyclobutanecarboxylate (CAS No. 15963-40-3) is a valuable synthetic intermediate in organic chemistry, particularly in the construction of complex molecular architectures. Its strained four-membered ring and reactive exocyclic double bond make it a versatile building block for various chemical transformations.^{[1][2]} Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability and reproducibility of subsequent reactions. This guide presents a detailed examination of its spectroscopic signature.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of **Methyl 3-methylenecyclobutanecarboxylate**. The molecule consists of a cyclobutane ring, a methyl ester group, and an exocyclic methylene group. This unique combination of functional groups gives rise to a distinct set of signals in various spectroscopic analyses.

Caption: Molecular structure of **Methyl 3-methylenecyclobutanecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Methyl 3-methylenecyclobutanecarboxylate**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. While a complete, officially published spectrum is not readily available in a single public database, data from various sources, including patent literature, allows for a confident assignment of the expected proton signals.^{[3][4]}

Table 1: Predicted ^1H NMR Data for **Methyl 3-methylenecyclobutanecarboxylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.80	m	2H	=CH ₂ (vinylic protons)
~3.70	s	3H	-OCH ₃ (methyl ester)
~3.13	m	1H	-CH- (methine proton)
~2.95	m	4H	-CH ₂ - (ring methylene protons)

Interpretation and Rationale:

- **Vinylic Protons (=CH₂):** The two protons of the exocyclic methylene group are expected to appear as a multiplet around 4.80 ppm. Their chemical shift is in the characteristic range for vinylic protons, and they will likely show geminal and allylic coupling to the adjacent ring protons.
- **Methyl Ester Protons (-OCH₃):** The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.70 ppm due to the absence of adjacent protons.
- **Methine Proton (-CH-):** The single proton attached to the carbon bearing the ester group is expected to be a multiplet around 3.13 ppm, coupled to the adjacent methylene protons of

the ring.

- Ring Methylene Protons (-CH₂-): The four protons on the two methylene groups of the cyclobutane ring are diastereotopic and will appear as a complex multiplet around 2.95 ppm. Their chemical shifts are influenced by the ring strain and the neighboring substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for **Methyl 3-methylenecyclobutanecarboxylate**

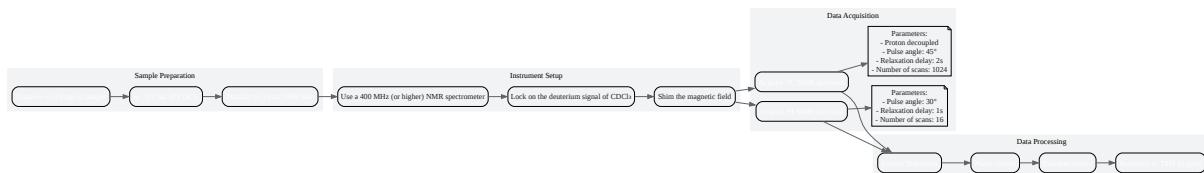
Chemical Shift (δ) ppm	Assignment
~174	C=O (ester carbonyl)
~145	=C< (quaternary olefinic carbon)
~108	=CH ₂ (vinylic carbon)
~52	-OCH ₃ (methyl ester)
~40	-CH- (methine carbon)
~35	-CH ₂ - (ring methylene carbons)

Interpretation and Rationale:

- Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded and will appear at the lowest field, typically around 174 ppm.
- Olefinic Carbons (=C< and =CH₂): The two sp² hybridized carbons of the double bond will be in the vinylic region. The quaternary carbon is expected around 145 ppm, while the methylene carbon will be further upfield at approximately 108 ppm.
- Methyl Ester Carbon (-OCH₃): The carbon of the methyl group of the ester will be found around 52 ppm.
- Methine Carbon (-CH-): The sp³ hybridized carbon attached to the ester group will resonate at about 40 ppm.

- Ring Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the cyclobutane ring are expected to have a chemical shift of around 35 ppm.

Experimental Protocol: NMR Data Acquisition



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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Table 3: Characteristic IR Absorption Bands for **Methyl 3-methylenecyclobutanecarboxylate**

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3080	Medium	=C-H stretch	Alkene
~2950	Medium	C-H stretch	Alkane
~1735	Strong	C=O stretch	Ester
~1650	Medium	C=C stretch	Alkene
~1170	Strong	C-O stretch	Ester
~890	Strong	=C-H bend (out-of-plane)	Alkene (1,1-disubstituted)

Interpretation and Rationale:

- $=\text{C-H}$ Stretch: The peak around 3080 cm^{-1} is characteristic of the C-H stretching vibration of the sp^2 hybridized carbons of the methylene group.
- C-H Stretch: The absorption at approximately 2950 cm^{-1} corresponds to the C-H stretching of the sp^3 hybridized carbons in the cyclobutane ring and the methyl group.
- C=O Stretch: A strong, sharp absorption band around 1735 cm^{-1} is a definitive indicator of the carbonyl group in the ester functionality.
- C=C Stretch: The stretching vibration of the carbon-carbon double bond of the exocyclic methylene group is expected to appear around 1650 cm^{-1} .
- C-O Stretch: The strong band at approximately 1170 cm^{-1} is due to the C-O stretching vibration of the ester group.
- $=\text{C-H}$ Bend: A strong band around 890 cm^{-1} is characteristic of the out-of-plane bending of the $=\text{C-H}$ bonds in a 1,1-disubstituted alkene, which is a key feature for identifying the exocyclic methylene group.

Experimental Protocol: IR Data Acquisition



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Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for **Methyl 3-methylenecyclobutanecarboxylate**

m/z	Interpretation
126	$[M]^+$, Molecular ion
95	$[M - OCH_3]^+$
67	$[M - COOCH_3]^+$

Interpretation and Rationale:

- Molecular Ion ($[M]^+$): The molecular ion peak is expected at an m/z value of 126, corresponding to the molecular weight of the compound ($C_7H_{10}O_2$).
- $[M - OCH_3]^+$ Fragment: Loss of the methoxy radical ($-OCH_3$) from the ester group would result in a fragment with an m/z of 95.
- $[M - COOCH_3]^+$ Fragment: Cleavage of the entire methyl carboxylate group would lead to a fragment with an m/z of 67.

Experimental Protocol: Mass Spectrometry Data Acquisition



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Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of **Methyl 3-methylenecyclobutanecarboxylate**. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for an unambiguous confirmation of its unique molecular structure. The detailed protocols and interpretations are designed to assist researchers in obtaining and analyzing high-quality data, thereby ensuring the integrity of their scientific endeavors.

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